tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate

Lipophilicity PROTAC linker Physicochemical property

PROTAC design demands rigid, linear linkers with predictable geometry-flexible analogues introduce conformational ambiguity that undermines reproducible SAR. This BCO-based building block solves that problem: the bicyclo[2.2.2]octane core enforces a fixed ~2.6 Å bridgehead-to-bridgehead distance, precisely positioning warhead and E3 ligase recruiter vectors at 180°. • Orthogonal Boc/OH handles enable sequential, site-selective derivatization without cross-reactivity or homodimer formation. • Ideal for PROTACs requiring linker reach beyond BCP (1.84 Å) or cubane (1.57 Å) scaffolds. • Supplied at ≥97% purity with full analytical documentation.

Molecular Formula C13H23NO3
Molecular Weight 241.331
CAS No. 1252672-84-6
Cat. No. B2601110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate
CAS1252672-84-6
Molecular FormulaC13H23NO3
Molecular Weight241.331
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CCC(CC1)(CC2)O
InChIInChI=1S/C13H23NO3/c1-11(2,3)17-10(15)14-12-4-7-13(16,8-5-12)9-6-12/h16H,4-9H2,1-3H3,(H,14,15)
InChIKeyMSWXCWNGGPGPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate Baseline Overview


tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate (CAS 1252672-84-6) is a bifunctional, cage-like molecule that incorporates a saturated bicyclo[2.2.2]octane (BCO) core bearing a Boc-protected amine at one bridgehead and a hydroxyl group at the opposing bridgehead [1]. The BCO scaffold is recognized as a prominent three-dimensional bioisostere for the para-phenyl ring, providing a rigid, linear arrangement of exit vectors that cannot be achieved with flexible aliphatic or monocyclic analogues [2].

Scaffold Rigid BCO core: linear para-phenyl bioisostere with fixed 1,4-geometry
Handles Orthogonal Boc-amine and hydroxyl enable sequential, site-selective conjugation
Use case Ideal for PROTAC linker assembly, dimeric ligands, and molecular probes

Why Generic Linkers Fail to Replace tert-Butyl BCO Carbamate


Generic substitution with monocyclic or flexible-chain analogues (e.g., cyclohexane or PEG linkers) fails because they do not enforce the precise, fixed 180° geometry conferred by the BCO core. The BCO scaffold freezes all conformational changes, guaranteeing that the hydroxyl and Boc-amine exit vectors are held at a defined bridgehead-to-bridgehead distance of approximately 2.6 Å, a feature essential for reproducible spatial display of warhead and ligase-recruiter moieties in PROTAC constructs [1]. Moreover, the orthogonal Boc/OH protection scheme permits sequential, site-selective derivatization that diol or diamine analogues cannot offer without cross-reactivity [2].

Conformational flexibility
Monocyclic or PEG linkers cannot fix the 180° exit vector geometry; spatial display of warhead and recruiter may shift.
Symmetrical handles
Diol or diamine analogues lack orthogonal reactivity, requiring statistical mixtures or protection steps that complicate heterobifunctional assembly.

Quantitative Evidence: tert-Butyl BCO Carbamate vs. Analogues


Increased Lipophilicity vs. Amino-BCO Analogue

The target compound exhibits a computed XLogP3 of 1.7, which is 0.3 log units higher than that of its closest bridgehead-substituted analogue, tert-butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate (XLogP3 = 1.4) [1]. This difference indicates moderately increased lipophilicity, which can favor passive membrane permeability while still maintaining acceptable aqueous solubility for linker applications [2].

Lipophilicity gain
ΔXLogP3 = +0.3 vs amino analogue (1.7 vs 1.4)
May improve passive permeability; supports linker design balancing solubility.
Computed by PubChem XLogP3 algorithm; verify experimental logP if needed.
Lipophilicity PROTAC linker Physicochemical property

Extended Bridgehead Span vs. BCP and Cubane

For 1,4-disubstituted BCO derivatives, the C1−C4 bridgehead distance is 2.597 Å [1], which is approximately 0.75 Å longer than that of the widely used bicyclo[1.1.1]pentane (BCP) linker (1.845 Å) and 1.03 Å longer than cubane (1.571 Å) [2]. This extended linear reach is critical when the target protein and E3 ligase binding sites are separated by a longer distance, as it allows the PROTAC to span the required gap without resorting to flexible PEG or alkyl chains that introduce conformational entropy penalties.

Bridgehead span
Class-level
BCO 2.597 Å vs BCP 1.845 Å, cubane 1.571 Å; +0.75 Å and +1.03 Å longer
Extended rigid reach may enable target engagement across larger binding-site gaps.
Crystal structure data from BCO 1,4-dicarboxylic acid; verify geometry for target compound.
Rigid linker Bridgehead distance PROTAC design

Orthogonal Handles for Sequential Conjugation

The target compound possesses two chemically orthogonal functional groups: an acid-labile Boc-protected amine and a free hydroxyl group. In contrast, bicyclo[2.2.2]octane-1,4-diol (CAS 1194-44-1) and N1-Boc-bicyclo[2.2.2]octane-1,4-diamine present symmetrical reactive pairs (two OH groups or two amino groups, respectively). The orthogonal Boc/OH pair allows for sequential deprotection and coupling without the need for statistical mixtures or tedious monoprotection steps [1]. Under standard peptide coupling conditions (e.g., EDC/HOBt, DMF), the hydroxyl can be esterified while the Boc-amine remains intact; subsequent Boc removal with TFA reveals the amine for a second distinct conjugation, a sequence that symmetrical diol or diamine analogues cannot achieve with comparable efficiency.

Orthogonal handles
Class-level
Target: Boc/OH (2 orthogonal handles); symmetrical diol/diamine: 0 orthogonal handles
Enables sequential conjugation without statistical mixtures, simplifying PROTAC assembly.
Supported by standard protective-group chemistry; confirm compatibility with chosen coupling conditions.
Orthogonal protection Bifunctional linker Sequential conjugation

Verified Purity and QC Documentation

Multiple reputable vendors supply this compound at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . In contrast, the amino analogue (CAS 1630906-54-5) is frequently offered at 95% purity with fewer analytical certificates . The higher nominal purity and routine multi-mode characterization reduce the risk of introducing impurities that could interfere with subsequent PROTAC assembly or biological assays, thereby shortening the pre-synthesis purification timeline.

QC documentation
Data to verify
97% purity, multi-mode QC (NMR, HPLC, GC); vs amino analogue 95% limited QC
May reduce pre-synthesis purification; supports procurement review.
Supplier-reported data; verify with current certificate of analysis.
Purity Quality control Procurement

Application Scenarios for tert-Butyl BCO Carbamate


PROTAC Assembly with Rigid Extended Linker

The compound’s 2.6 Å bridgehead distance and Boc/OH orthogonality make it ideal for PROTACs where the target protein’s binding pocket and the E3 ligase’s recruiting site are separated by a distance that exceeds the reach of BCP (1.84 Å) or cubane (1.57 Å) linkers . The orthogonal handles allow sequential coupling of the warhead to the hydroxyl and the E3-ligand to the deprotected amine, minimizing homodimer formation and reducing the need for elaborate protecting-group schemes .

BCO-Based Dimeric Antibiotics and Bivalent Ligands

Cage hydrocarbons including BCO have been successfully employed as linkers in dimeric antibiotics (trimethoprim and tedizolid), where the rigid BCO core maintained antimicrobial activity on par with the parent monomer . The target compound, with its differentially protected amine and hydroxyl, provides a ready-to-use entry for synthesizing heterodimers or bivalent ligands, circumventing the statistical mixtures that arise when symmetrical diol or diamine BCO derivatives are used.

Conformationally Locked Molecular Probes and Donor–Acceptor Dyads

The BCO scaffold has been shown to effectively lock chromophores in a fixed geometry, eliminating conformational flexibility and suppressing undesired excited-state processes such as spin–orbit charge-transfer intersystem crossing . tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate can serve as a starting point for attaching fluorescent reporters or quenchers via the hydroxyl and amine, respectively, creating rigid probes for studying distance-dependent charge-transfer dynamics.

Application
Selection Property
Validation Focus
PROTAC rigid linker assembly
Extended BCO scaffold with orthogonal handles
Sequential conjugation efficiency and linker geometry verification
Dimeric antibiotic construction
Heterobifunctional BCO core
Heterodimer purity and reduction of statistical mixtures
Conformationally locked molecular probes
Rigid BCO spacer for chromophore attachment
Distance-dependent photophysical behavior verification
Quote Request

Request a Quote for tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.